Cas no 7215-21-6 (3-phenyl-3-(propan-2-yl)azetidine)
3-phenyl-3-(propan-2-yl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-phenyl-3-(propan-2-yl)azetidine
- 3-phenyl-3-propan-2-ylazetidine
- 3-Isopropil-3-fenilazetidina
- AZETIDINE, 3-ISOPROPYL-3-PHENYL-
- 3-Isopropil-3-fenilazetidina [Italian]
- EN300-254084
- 7215-21-6
- BRN 0125858
- DTXSID00222487
- 3-Isopropyl-3-phenylazetidine
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- MDL: MFCD01665335
- Inchi: 1S/C12H17N/c1-10(2)12(8-13-9-12)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
- InChI Key: JWJFFUAMBFMULY-UHFFFAOYSA-N
- SMILES: N1CC(C2C=CC=CC=2)(C(C)C)C1
Computed Properties
- Exact Mass: 175.13621
- Monoisotopic Mass: 175.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 2.7
Experimental Properties
- Density: 0.964
- Boiling Point: 259.2°C at 760 mmHg
- Flash Point: 109.8°C
- Refractive Index: 1.521
- PSA: 12.03
3-phenyl-3-(propan-2-yl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-254084-1g |
3-phenyl-3-(propan-2-yl)azetidine |
7215-21-6 | 1g |
$1500.0 | 2023-09-14 | ||
| Enamine | EN300-254084-5g |
3-phenyl-3-(propan-2-yl)azetidine |
7215-21-6 | 5g |
$4349.0 | 2023-09-14 | ||
| Enamine | EN300-254084-10g |
3-phenyl-3-(propan-2-yl)azetidine |
7215-21-6 | 10g |
$6450.0 | 2023-09-14 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2364-100MG |
3-phenyl-3-(propan-2-yl)azetidine |
7215-21-6 | 95% | 100MG |
¥ 1,650.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2364-250MG |
3-phenyl-3-(propan-2-yl)azetidine |
7215-21-6 | 95% | 250MG |
¥ 2,640.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2364-500MG |
3-phenyl-3-(propan-2-yl)azetidine |
7215-21-6 | 95% | 500MG |
¥ 4,402.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2364-1G |
3-phenyl-3-(propan-2-yl)azetidine |
7215-21-6 | 95% | 1g |
¥ 6,600.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2364-5G |
3-phenyl-3-(propan-2-yl)azetidine |
7215-21-6 | 95% | 5g |
¥ 19,800.00 | 2023-04-07 | |
| Ambeed | A1081790-1g |
3-Phenyl-3-(propan-2-yl)azetidine |
7215-21-6 | 98% | 1g |
$1084.0 | 2025-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1555515-1g |
3-Isopropyl-3-phenylazetidine |
7215-21-6 | 98% | 1g |
¥10119 | 2023-03-01 |
3-phenyl-3-(propan-2-yl)azetidine Suppliers
3-phenyl-3-(propan-2-yl)azetidine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-phenyl-3-(propan-2-yl)azetidine
Introduction to 3-phenyl-3-(propan-2-yl)azetidine (CAS No. 7215-21-6)
3-phenyl-3-(propan-2-yl)azetidine, identified by its Chemical Abstracts Service (CAS) number 7215-21-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a phenyl group and an isopropyl substituent at the 3-position of the azetidine ring imparts unique chemical and pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.
The structural motif of 3-phenyl-3-(propan-2-yl)azetidine is particularly intriguing due to its potential biological activity. The azetidine ring is a versatile scaffold that has been explored in various therapeutic contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The phenyl group enhances hydrophobicity, while the isopropyl substituent influences electronic distribution and steric interactions, which are critical factors in molecular recognition processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 3-phenyl-3-(propan-2-yl)azetidine with biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in pathological pathways. For instance, preliminary virtual screening experiments have identified potential binding interactions with kinases and proteases, which are key players in cancer progression and inflammatory responses.
The synthesis of 3-phenyl-3-(propan-2-yl)azetidine involves multi-step organic reactions, typically starting from readily available precursors such as phenacyl bromides or chlorides. The introduction of the isopropyl group at the 3-position can be achieved through nucleophilic substitution or other coupling reactions, depending on the synthetic strategy employed. Optimizing reaction conditions to maximize yield and purity is crucial for subsequent pharmacological evaluations.
In vitro studies have begun to unravel the pharmacological profile of 3-phenyl-3-(propan-2-yl)azetidine. Initial assays have demonstrated moderate activity against certain bacterial strains, suggesting a possible role in combating resistant infections. Additionally, its interaction with human cell lines has revealed cytotoxic effects at higher concentrations but exhibited selectivity at lower doses, indicating a potential therapeutic window for further development.
The integration of 3-(propan-2-y l)azetidine into drug candidates requires careful consideration of metabolic stability and pharmacokinetic properties. The presence of both aromatic and aliphatic moieties influences how the compound is processed within biological systems. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing its metabolic pathways and degradation products.
Future research directions for 7215-21-6 include exploring its derivatives to enhance bioavailability and reduce off-target effects. Structural modifications such as halogenation or functionalization at other positions on the azetidine ring may yield analogs with improved pharmacological profiles. Collaborative efforts between synthetic chemists and biochemists are essential to translate these findings into tangible therapeutic applications.
The growing interest in heterocyclic compounds like 3-phenyl-3-(propan-2-y l)azetidine reflects their broad utility in medicinal chemistry. As computational tools become more sophisticated, virtual screening campaigns are increasingly efficient at identifying promising scaffolds for drug development. This compound exemplifies how structural diversity can be leveraged to address unmet medical needs.
Industrial-scale synthesis of CAS No. 7215-21-6 presents challenges that must be addressed before clinical translation. Scalability considerations include cost-effective reagent sourcing, waste minimization, and process optimization to ensure reproducibility across batches. Regulatory compliance with Good Manufacturing Practices (GMP) will also be necessary for any future pharmaceutical applications.
In conclusion, 3-ph enyl -3-(propan -2 -y l)azeti dine represents a fascinating area of research with potential therapeutic implications across multiple disease domains. Its unique structure combines elements that enhance both biological activity and synthetic accessibility, positioning it as a valuable scaffold for innovative drug design. Continued investigation into its pharmacological properties and metabolic fate will further elucidate its role in modern medicine.
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